N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups are suitably positioned to enable reactions with common bidentate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines. Reaction conditions often involve stirring without solvent at elevated temperatures or using catalytic amounts of bases such as piperidine .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have diverse biological activities and potential therapeutic applications .
Scientific Research Applications
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
Uniqueness
N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is unique due to its specific structure, which includes a quinoline moiety and a sulfanyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-benzyl-2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-17-10-12-19(13-11-17)24-20(14-27)26(29-21-8-5-9-22(30)25(21)24)32-16-23(31)28-15-18-6-3-2-4-7-18/h2-4,6-7,10-13,24,29H,5,8-9,15-16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJXQVJDBNCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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